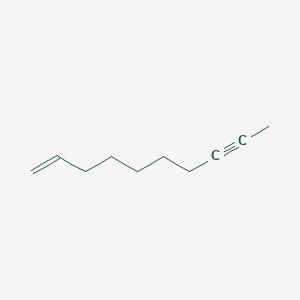

Dec-1-EN-8-yne

Description

Properties

CAS No. |

646057-35-4 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

dec-1-en-8-yne |

InChI |

InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3H,1,5,7-10H2,2H3 |

InChI Key |

ZWVKIRMIIIHUSY-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCCCCC=C |

Origin of Product |

United States |

Nomenclature, Structural Features, and Isomeric Considerations of Dec 1 En 8 Yne

IUPAC Nomenclature and Positional Isomerism of Double and Triple Bonds

The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC), ensuring that each distinct compound has a unique and unambiguous name. adichemistry.com For hydrocarbons containing both double and triple bonds, the parent chain is numbered to assign the lowest possible locants (positions) to these multiple bonds. wyzant.com

In the case of Dec-1-en-8-yne, the name itself reveals its primary structural features. The prefix "Dec-" indicates a ten-carbon backbone. adichemistry.com The "-en-" and "-yne" suffixes denote the presence of a carbon-carbon double bond and a carbon-carbon triple bond, respectively. adichemistry.com The numbers "1" and "8" specify the starting positions of the double and triple bonds along the carbon chain. Thus, the IUPAC name "Dec-1-en-8-yne" precisely describes a molecule with a double bond between carbon 1 and 2, and a triple bond between carbon 8 and 9. nih.govchemspider.com

Positional isomerism is a form of structural isomerism where compounds share the same molecular formula and carbon skeleton but differ in the position of a functional group or multiple bonds. aakash.ac.inquora.comtestbook.comsolubilityofthings.com Dec-1-en-8-yne, with the molecular formula C10H16, can have several positional isomers by altering the locations of the double and triple bonds. nih.govnih.gov For instance, shifting the double bond to the eighth position and the triple bond to the first position results in the isomer Dec-8-en-1-yne . nih.gov Other potential positional isomers include, but are not limited to, Dec-1-en-5-yne and Dec-2-en-8-yne. The stability and reactivity of these isomers can vary significantly based on the relative positions of the multiple bonds.

Conformational Analysis and Stereochemical Implications in Dec-1-en-8-yne Scaffolds

Stereochemistry deals with the spatial arrangement of atoms in molecules. scribd.com The Dec-1-en-8-yne scaffold presents several stereochemical considerations. The double bond at the first position does not give rise to geometric (cis/trans or E/Z) isomerism because one of the doubly bonded carbons is terminal and bonded to two identical hydrogen atoms. However, if the double bond were located at an internal position, such as in a hypothetical Dec-2-en-8-yne, E/Z isomerism would be possible.

Furthermore, while Dec-1-en-8-yne itself is not chiral, the introduction of substituents along the carbon chain could create chiral centers, leading to the possibility of enantiomers and diastereomers. The stereochemistry of reactions involving the Dec-1-en-8-yne scaffold, such as additions to the double or triple bond, would be of significant interest in synthetic organic chemistry. acs.org The spatial arrangement of the functional groups would dictate the stereochemical outcome of such transformations.

Advanced Synthetic Methodologies for Dec 1 En 8 Yne and Analogue Structures

Strategies for Carbon-Carbon Bond Formation in Ene-yne Synthesis

The creation of the characteristic ene-yne carbon framework is a cornerstone of synthetic organic chemistry. Various powerful reactions have been developed and refined to achieve this, each with its own set of advantages and applications.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura derivatives)

Metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. The Sonogashira and Suzuki-Miyaura reactions, in particular, have been widely employed in the synthesis of enynes.

The Sonogashira coupling reaction forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a process catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its mild reaction conditions, often proceeding at room temperature in the presence of a mild base, making it suitable for the synthesis of complex molecules. wikipedia.org Its utility has been demonstrated in the synthesis of natural products containing conjugated enyne or enediyne moieties. rsc.org The reaction typically involves the coupling of a terminal alkyne with a vinyl halide to produce the desired 1,3-enyne structure. wikipedia.org

The Suzuki-Miyaura coupling provides another powerful method for C-C bond formation, typically involving the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.orgacs.org While broadly used for creating biaryl compounds and conjugated systems, its application extends to ene-yne synthesis. libretexts.orgrsc.org An iron-catalyzed Suzuki-Miyaura type coupling has been developed for the regio- and stereoselective synthesis of 1,4-enynes from propargyl electrophiles and lithium alkenylborates. rsc.org

| Coupling Reaction | Catalyst System | Reactants | Product | Key Features |

| Sonogashira | Palladium/Copper | Terminal Alkyne + Vinyl Halide | 1,3-Enyne | Mild conditions, high functional group tolerance. wikipedia.orgmdpi.com |

| Suzuki-Miyaura | Palladium or Iron | Alkenylboronic acid/ester + Alkynyl halide or vice-versa | Enyne | Versatile, can be adapted for various ene-yne isomers. libretexts.orgrsc.org |

Grignard Reagent-Based Synthesis and Functionalization

Grignard reagents, organomagnesium halides, are powerful nucleophiles widely used in the formation of carbon-carbon bonds. Their application in the synthesis of ene-ynes and their subsequent functionalization is a well-established strategy.

Alkynyl Grignard reagents can be coupled with alkenyl halides or triflates in the presence of an iron catalyst to produce conjugated enynes in high yields. organic-chemistry.org This method offers a direct route to the ene-yne backbone. Furthermore, Grignard reagents are instrumental in the functionalization of existing ene-yne structures. For instance, iron-catalyzed cross-coupling of α-allenyl esters with Grignard reagents provides a pathway to 1,3-dienes. acs.orgacs.org Nickel-catalyzed coupling reactions between Grignard reagents and alkenyl sulfides also offer a route to substituted alkenes. organic-chemistry.org

A practical synthesis of (Z)- and (E)-8-dodecene-1-yl acetate, structurally related to dec-1-en-8-yne, utilizes a Grignard reagent derived from 1-tert-butoxy-6-bromo-hexane in a key coupling step. researchgate.net

Ene-yne Metathesis and Ring-Rearrangement Metathesis Approaches

Ene-yne metathesis is a powerful and atom-economical reaction that reorganizes the bonds between an alkene and an alkyne, catalyzed by metal carbenes, most notably ruthenium-based catalysts. organic-chemistry.orgresearchgate.net This reaction can be performed intermolecularly (cross-enyne metathesis) or intramolecularly (ring-closing ene-yne metathesis, RCEYM), leading to the formation of 1,3-dienes. organic-chemistry.orgbeilstein-journals.org The mechanism is believed to proceed through a series of cycloaddition and cycloelimination steps involving metallacyclobutane and metallacyclobutene intermediates. mdpi.com

Ring-rearrangement metathesis (RRM) is a more complex tandem process that can involve multiple metathesis events, such as ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM), to construct intricate molecular architectures. beilstein-journals.orgresearchgate.net This strategy has been successfully applied to the synthesis of complex cyclic and bicyclic systems. beilstein-journals.org For example, an intramolecular ene-ene-yne domino RRM has been used to construct dipiperidine-based targets. beilstein-journals.org

The choice of catalyst is crucial and can influence the outcome of the reaction, with second-generation Grubbs catalysts often showing higher activity for more challenging substrates. researchgate.net

| Metathesis Type | Description | Catalyst | Typical Product |

| Ene-yne Metathesis | Bond reorganization between an alkene and an alkyne. organic-chemistry.org | Ruthenium Carbene | 1,3-Diene |

| Ring-Closing Ene-yne Metathesis (RCEYM) | Intramolecular ene-yne metathesis to form a cyclic diene. researchgate.net | Ruthenium Carbene | Cyclic 1,3-Diene |

| Ring-Rearrangement Metathesis (RRM) | Tandem metathesis reactions (e.g., ROM/RCM) to form complex cyclic structures. beilstein-journals.org | Ruthenium Carbene | Complex Cyclic Systems |

Alkyne Zipper Reactions for Olefin/Alkyne Positional Isomerization

The "alkyne zipper" reaction is a powerful transformation that facilitates the isomerization of an internal alkyne to a terminal alkyne. wikipedia.orgsynarchive.com This contra-thermodynamic process is typically mediated by a strong base, such as potassium 1,3-diaminopropanide. wikipedia.orgmdpi.com The reaction proceeds through a series of deprotonation and protonation steps, effectively "walking" the triple bond along the carbon chain until it reaches the terminal position, where it is trapped as a stable acetylide anion. wikipedia.org

This methodology is particularly useful for the synthesis of long-chain terminal alkynes from more readily available internal isomers. wikipedia.orgmdpi.com For instance, 2-decyn-1-ol (B41293) can be isomerized to 9-decyn-1-ol (B94338) in high yield. wikipedia.org The ability to reposition the alkyne functionality provides a strategic advantage in multi-step syntheses, allowing for the introduction of functionality at a remote position. mdpi.com While the classic conditions can be harsh, alternative base systems have been developed to improve the practicality of this reaction. wikipedia.org

Selective Functionalization of Dec-1-EN-8-yne Systems

The dual reactivity of the olefin and alkyne moieties in dec-1-en-8-yne and its analogues allows for a wide range of selective functionalization reactions. Controlling the regioselectivity of these additions is a key challenge and an area of active research.

Regioselective Additions to Olefinic and Acetylenic Moieties

The selective chemical modification of either the double or triple bond in an ene-yne system is crucial for creating diverse molecular structures.

Hydrosilylation of enynes is a prominent example of a regioselective addition. Depending on the catalyst and reaction conditions, silyl (B83357) groups can be added to different positions of the ene-yne system. Copper-catalyzed hydrosilylation of 1,3-enynes can be controlled to selectively yield either 1,2- or 1,4-addition products, leading to propargyl- or allenylsilanes, respectively. nih.gov Rare-earth metal catalysts have also been shown to effectively catalyze the 1,4-hydrosilylation of branched 1,3-enynes to produce tetrasubstituted silylallenes. dicp.ac.cn Palladium-catalyzed hydrosilylation of 1,3-enynes can lead to the formation of dienylsilanes. acs.org

Hydrohalogenation and other additions: The addition of hydrogen halides and other reagents to the unsaturated bonds of enynes can also be controlled. The inherent reactivity differences between the alkene and alkyne can be exploited. For instance, the hydration of alkynes, often catalyzed by mercury salts, typically follows Markovnikov's rule to yield ketones. msu.edu Rhodium-catalyzed addition of arylboronic acids to alkynes has also been demonstrated, showing regioselective addition to alkynyl heteroaromatic compounds. acs.org

The following table summarizes the regioselective outcomes of various addition reactions to ene-yne systems.

| Reaction | Catalyst/Reagent | Substrate | Product Type | Regioselectivity |

| Hydrosilylation | Copper Hydride (CuH) | 1,3-Enyne | Propargylsilane or Allenylsilane | Ligand-controlled 1,2- or 1,4-addition. nih.gov |

| Hydrosilylation | Rare-Earth Metal Complex | Branched 1,3-Enyne | Tetrasubstituted Silylallene | 1,4-addition. dicp.ac.cn |

| Hydrosilylation | Palladium Complex | 1,3-Enyne | Dienylsilane | Addition to the internal alkyne carbon. acs.org |

| Hydrosilylation | Cobalt Complex | 1,3-Diyne | Silyl-functionalized 1,3-Enyne | High regioselectivity. acs.org |

| Addition of Arylboronic Acid | Rhodium Complex | Alkynyl Heteroaromatic | Aryl-substituted Alkene | Regioselective addition to the alkyne. acs.org |

Hydroboration and Halogenation as Strategic Synthetic Tools

The bifunctional nature of Dec-1-en-8-yne, possessing both a terminal alkene and an internal alkyne, presents unique opportunities for selective chemical transformations. Hydroboration and halogenation are powerful tools that can be strategically employed to functionalize one of the unsaturated sites, often with a high degree of chemo- and regioselectivity.

Hydroboration: The hydroboration-oxidation sequence is a cornerstone of organic synthesis for the anti-Markovnikov hydration of unsaturated bonds. wikipedia.org In the case of Dec-1-en-8-yne, the relative reactivity of the terminal alkene versus the internal alkyne is a key consideration. Generally, terminal alkenes are highly reactive towards hydroboration. The use of bulky borane (B79455) reagents, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), is a well-established strategy to selectively react with less sterically hindered alkenes and to prevent further reactions. wikipedia.orglibretexts.org Hydroboration of the terminal alkene in Dec-1-en-8-yne would be expected to proceed with high selectivity, placing the boron atom on the terminal carbon (C1). Subsequent oxidation would yield the corresponding primary alcohol, dec-8-yn-1-ol, leaving the internal alkyne intact for further derivatization.

Conversely, the hydroboration of internal alkynes typically leads to ketones after oxidation. jove.comlibretexts.org While less reactive than terminal alkenes, the internal alkyne of Dec-1-en-8-yne can be targeted. In non-conjugated enynes, hydroboration often occurs selectively at the more reactive alkyne functionality under certain catalytic conditions. rsc.org Should the reaction occur at the alkyne, it would produce a mixture of two ketone products (decan-2-one and decan-3-one) upon oxidation, as the alkyne is asymmetrical. libretexts.org The choice of borane reagent and reaction conditions is therefore critical in directing the transformation to the desired functional group. libretexts.org

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across double and triple bonds is another fundamental transformation. Alkynes are generally less reactive than alkenes toward electrophilic addition by halogens. masterorganicchemistry.comquora.com This difference in reactivity can be exploited for the selective functionalization of the terminal alkene in Dec-1-en-8-yne. The reaction proceeds through a bridged halonium ion intermediate, and the lower reactivity of alkynes is attributed to the higher strain of the bridged intermediate and the greater electronegativity of sp-hybridized carbons. masterorganicchemistry.com

By controlling the stoichiometry (i.e., using one equivalent of the halogen), it is possible to selectively form a dihalide at the C1-C2 position while leaving the C8-C9 triple bond untouched. This provides a pathway to vicinal dihalides, which are versatile synthetic intermediates. Further reaction with a second equivalent of halogen would then functionalize the alkyne, ultimately leading to a tetrahalogenated alkane. masterorganicchemistry.comnerdfighteria.info Recent advances have also described catalytic methods for the regio- and stereoselective oxyhalogenation of non-conjugated internal alkynes, offering sophisticated routes to highly functionalized tetrasubstituted alkenes from analogue structures. researchgate.netresearchgate.netchemrxiv.org

Table 1: Comparison of Hydroboration and Halogenation on Dec-1-en-8-yne

| Reaction | Reagent | Target Functional Group | Expected Product(s) | Key Considerations |

|---|

| Hydroboration-Oxidation | 1. 9-BBN 2. H₂O₂, NaOH | Terminal Alkene | Dec-8-yn-1-ol | High selectivity for the less sterically hindered terminal alkene. | | Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Internal Alkyne | Mixture of Decan-2-one and Decan-3-one | Less selective; may also react with the alkene. Produces a mixture of ketones due to the unsymmetrical alkyne. libretexts.org | | Halogenation | Br₂ (1 equiv.) | Terminal Alkene | 1,2-Dibromodec-8-yne | Exploits the higher reactivity of alkenes compared to alkynes. masterorganicchemistry.com | | Halogenation | Br₂ (2 equiv.) | Both | 1,2,8,9-Tetrabromodecane | Sequential reaction, first at the alkene then the alkyne. |

"Click Chemistry" Principles in Dec-1-EN-8-yne Derivatization

"Click chemistry" is a concept introduced to describe reactions that are high-yielding, wide in scope, create no (or inoffensive) byproducts, are stereospecific, and can be conducted under simple, often aqueous, conditions. mdpi.comrsc.org These reactions serve as powerful tools for molecular construction, allowing for the efficient joining of molecular building blocks. The functional groups present in Dec-1-en-8-yne and its analogues—namely the alkene and alkyne—are prime substrates for a variety of click and click-like reactions, enabling straightforward derivatization and the synthesis of complex molecular architectures and polymers. mdpi.comchemrxiv.org While the classic copper-catalyzed click reaction requires a terminal alkyne, the internal alkyne of Dec-1-en-8-yne and the terminal alkene can participate in other powerful click-like transformations such as thiol-yne and thiol-ene additions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction. nih.gov It involves the reaction between a terminal alkyne and an azide (B81097) to produce a 1,4-disubstituted 1,2,3-triazole with exceptional efficiency and regioselectivity. nih.govacs.org This transformation is widely used in drug discovery, materials science, and bioconjugation.

It is crucial to note that the classic CuAAC reaction is generally not effective for internal alkynes, such as the one present in Dec-1-en-8-yne. mdpi.comrsc.org The mechanism typically proceeds via the formation of a copper(I) acetylide intermediate, which requires a terminal C-H bond on the alkyne. nih.gov Therefore, Dec-1-en-8-yne itself is not a suitable substrate for this specific reaction.

However, the principles of CuAAC are highly relevant for the derivatization of analogue structures that contain a terminal alkyne. For instance, an isomer such as dec-1-en-9-yne (CH₂=CH(CH₂)₆C≡CH) would be an excellent substrate. Reaction of this analogue with an organic azide (R-N₃) in the presence of a copper(I) catalyst would selectively yield a triazole at the alkyne terminus, leaving the alkene available for subsequent modification. While some modern catalytic systems have shown activity with internal alkynes, these are often slower and less selective, or require specialized substrates like iodoalkynes. mdpi.comrsc.orgnih.gov

Thiol-yne, Hydroxyl-yne, and Amino-yne Additions for Polymer and Chemical Synthesis

Beyond the CuAAC reaction, the alkyne group serves as a versatile handle for other click-like additions, significantly broadening the synthetic utility of Dec-1-en-8-yne and its analogues.

Thiol-yne Additions: The thiol-yne reaction is a robust method for forming carbon-sulfur bonds, typically proceeding via a free-radical or a nucleophilic pathway. thieme-connect.dewikipedia.org In the radical-mediated process, initiated by UV light or a radical initiator, a thiol adds across the alkyne. acs.org A key feature of the thiol-yne reaction is that the alkyne can undergo a sequential double addition. The first addition creates a vinyl sulfide (B99878), which can then react with a second thiol molecule, effectively making the alkyne a difunctional building block. acs.orgresearchgate.net This unique reactivity is highly valuable in polymer chemistry for creating highly cross-linked networks or branched polymers from di-alkyne and di-thiol monomers. acs.org Unlike many other click reactions, the radical thiol-yne process does not require an "activated" alkyne and can proceed with internal alkynes like that in Dec-1-en-8-yne. mdpi.com

Hydroxyl-yne and Amino-yne Additions: The nucleophilic addition of alcohols (hydroxyl-yne) and amines (amino-yne) to alkynes are powerful click-like reactions that typically require the alkyne to be "activated" by an adjacent electron-withdrawing group (e.g., an ester or ketone). nih.govacs.org Therefore, direct derivatization of the non-activated internal alkyne in Dec-1-en-8-yne via these methods is challenging. These reactions are most applicable to analogue structures, such as propiolate or ynone derivatives.

Amino-yne reactions are particularly noteworthy as they can proceed spontaneously at room temperature without a catalyst, simply by mixing an amine with an activated alkyne to form a β-aminoacrylate. mdpi.comacs.orgunizar.es This efficiency makes them ideal for synthesizing hydrogels and other functional materials under mild, biocompatible conditions.

Hydroxyl-yne reactions are generally less facile because alcohols are weaker nucleophiles than amines or thiols. chemrxiv.org These reactions often require strong base catalysis to deprotonate the alcohol and facilitate the addition to an activated alkyne. nih.govresearchgate.net Despite this, they represent an emerging tool for creating poly(vinyl ether ester)s and other functional polymers. researchgate.net

Table 2: Comparison of -Yne Click-Like Reactions for Alkyne Derivatization

| Reaction Type | Mechanism | Alkyne Requirement | Catalyst/Initiator | Product | Key Features |

|---|

| Thiol-yne | Radical or Nucleophilic | Can be non-activated (internal or terminal) | Radical initiator (e.g., AIBN, UV light) or Base | Vinyl sulfide (1st addition) Dithioether (2nd addition) | Double addition possible, useful for cross-linking. acs.org High efficiency. | | CuAAC | Cycloaddition | Terminal alkyne required | Copper(I) | 1,4-disubstituted 1,2,3-triazole | Highly specific for terminal alkynes. nih.gov Orthogonal to many other reactions. | | Amino-yne | Nucleophilic Conjugate Addition | Activated alkyne required (e.g., propiolate) | Often spontaneous (catalyst-free) or base-catalyzed | β-aminoacrylate | Very fast and efficient under mild conditions. mdpi.com | | Hydroxyl-yne | Nucleophilic Conjugate Addition | Activated alkyne required (e.g., propiolate) | Base catalyst (e.g., DABCO, phosphazene) | Vinyl ether ester | Requires catalysis due to lower nucleophilicity of alcohols. chemrxiv.org |

Mechanistic Investigations of Reactions Involving Dec 1 En 8 Yne

Reaction Pathway Elucidation in Cyclization and Cycloisomerization Processes

The transformation of Dec-1-en-8-yne into cyclic and bicyclic structures is a focal point of mechanistic studies. These investigations aim to understand the precise sequence of events, including the role of catalysts and the nature of intermediates that govern the reaction outcome.

Gold catalysts, particularly gold(I) complexes, are highly effective in activating the alkyne moiety of enynes like Dec-1-en-8-yne. acs.orgnih.gov This activation facilitates intramolecular reactions, leading to complex molecular architectures. acs.org A central theme in these transformations is the formation of cyclopropyl (B3062369) gold(I) carbene-like intermediates. acs.org

The general mechanism for gold-catalyzed cycloisomerization of 1,n-enynes involves the initial coordination of the gold(I) catalyst to the alkyne, forming a π-complex. acs.orgnih.gov This is followed by a nucleophilic attack from the tethered alkene, leading to the formation of a cyclopropyl gold(I) carbene intermediate. acs.orgacs.org This intermediate is not a simple structure but rather a highly delocalized cationic species, which can also be described as a gold(I)-stabilized cyclopropylmethyl/cyclobutyl/homoallyl carbocation. acs.org The fate of this intermediate dictates the final product distribution, which can include skeletal rearrangements to form dienes or intramolecular cyclopropanation products. acs.org

For 1,8-enynes such as Dec-1-en-8-yne, gold(I)-catalyzed isomerizations can lead to the formation of functionalized bicyclo[5.2.0]nonenes. researchgate.net Notably, cyclobutene (B1205218) derivatives have been isolated as reactive intermediates in these transformations. researchgate.net These intermediates can then undergo further gold(I)-catalyzed reactions, including isomerization and fragmentation, which provides insight into the formation of metathesis-type products. researchgate.net In some instances, the cyclization of 1,8-enynes bearing propargylic acetates can yield cyclopropyl derivatives with eight-membered rings through a tandem 1,2-acyloxy migration and cyclopropanation sequence. scienceopen.comresearchgate.net

Table 1: Key Intermediates in Gold-Catalyzed Transformations of Enynes

| Intermediate Type | Description | Subsequent Reactions |

|---|---|---|

| Gold(I) π-alkyne complex | Initial activation of the alkyne by the gold catalyst. acs.orgnih.gov | Nucleophilic attack by the alkene. acs.org |

| Cyclopropyl gold(I) carbene | A key, delocalized cationic intermediate. acs.org | Skeletal rearrangement, cyclopropanation. acs.org |

Iron(III) catalysts, such as iron(III) chloride (FeCl₃), offer a cost-effective and environmentally benign option for promoting the bicyclization of yne-allenones. frontiersin.orgfrontiersin.orgnih.gov While not directly involving Dec-1-en-8-yne in the cited studies, the mechanistic principles can be extended to similar substrates. The proposed mechanism for the Fe(III)-catalyzed bicyclization of yne-allenones with indoles involves a cascade reaction. frontiersin.orgfrontiersin.orgnih.gov

The reaction is thought to initiate with an intramolecular [2+2] cycloaddition of the yne-allenone to form a cyclobutene intermediate. frontiersin.org This is followed by a 1,6-conjugate addition of the indole (B1671886) to this intermediate, leading to the final bicyclic product. frontiersin.orgfrontiersin.orgnih.gov This process demonstrates high atom economy and functional group compatibility. frontiersin.org

Dinickel catalysts have been shown to promote the reductive cyclization of 1,1-dichloroalkenes with pendant olefins, a process mechanistically related to enyne cyclizations. nih.gov These reactions can proceed either with a zinc reductant or electrocatalytically. nih.gov Mechanistic studies support the involvement of a dinickel vinylidene (Ni₂(vinylidene)) species as a key intermediate. nih.gov This intermediate adds to the alkene, generating a metallacyclic intermediate which then undergoes β-hydride elimination followed by C-H reductive elimination to yield the cyclized product. nih.gov

A significant finding in these studies is the structural characterization of the proposed dinickel metallacycle and the demonstration of its stoichiometric conversion to the final product. nih.gov Computational studies using Density Functional Theory (DFT) have further illuminated the cooperative role of both nickel centers in mediating the key steps of oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. nih.gov

Concerted versus Stepwise Mechanisms in Ene-yne Reactions

The nature of the cycloaddition in ene-yne reactions, whether it proceeds through a concerted or a stepwise mechanism, is a subject of ongoing investigation. Computational studies, particularly using CCSD(T)//M05-2X methods, have been employed to explore the potential energy surfaces of these reactions. nih.gov

For the cycloaddition of enynes, a concerted reaction pathway is generally favored energetically over a stepwise diradical route. nih.govresearchgate.net The energy difference between the concerted and stepwise pathways for enynes is typically in the range of 5.2-6.6 kcal/mol. nih.govresearchgate.net However, experimental studies on intramolecular diyne + ene cycloadditions have provided evidence for competing concerted and stepwise mechanisms, suggesting that the energy landscape can be subtle. nih.govresearchgate.net Factors such as product strain can decrease the exothermicity of the reaction. nih.govresearchgate.net

Role of Key Intermediates in Catalytic Cycles and Transformations

The identification and characterization of key intermediates are crucial for understanding the mechanisms of catalytic cycles involving Dec-1-en-8-yne. In gold-catalyzed reactions, the cyclopropyl gold(I) carbene is a pivotal intermediate that dictates the reaction's course. acs.orgacs.org The stability and reactivity of this intermediate are influenced by the substituents on the enyne and the nature of the gold catalyst. acs.org

In dinickel-catalyzed reductive cyclizations, the bridging vinylidene intermediate is central to the proposed mechanism. nih.gov Its formation and subsequent reaction with the alkene moiety drive the cyclization process. nih.gov The isolation and characterization of a dinickel metallacycle provide strong evidence for this pathway. nih.gov

Palladium-catalyzed reactions can involve different intermediates. For instance, in a retro-pallada-Diels-Alder reaction, a six-membered palladacycle is a key intermediate that enables the cleavage of C(alkyl)-C(vinyl) bonds. nih.gov The formation of this palladacycle can be initiated by the insertion of a palladium-hydride species into the double bond. nih.gov

Table 2: Key Intermediates in Various Catalytic Cycles

| Catalytic System | Key Intermediate | Role |

|---|---|---|

| Gold(I) | Cyclopropyl gold(I) carbene | Directs skeletal rearrangement and cyclopropanation. acs.orgacs.org |

| Dinickel | Bridging Ni₂(vinylidene) | Initiates cyclization via addition to the alkene. nih.gov |

| Palladium | Six-membered palladacycle | Facilitates retro-Diels-Alder type reactions. nih.gov |

Kinetic Isotope Effect Studies for Rate-Determining Step Identification

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. wikipedia.org This is achieved by measuring the change in reaction rate when an atom in the reactants is replaced by one of its isotopes, commonly hydrogen with deuterium (B1214612) (kH/kD). wikipedia.orglibretexts.org A significant primary KIE is typically observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. researchgate.net

While specific KIE studies on Dec-1-en-8-yne were not found in the search results, the principles are broadly applicable. For instance, in gold-catalyzed cycloisomerizations, a KIE study could differentiate between mechanisms where a C-H bond cleavage is rate-limiting versus those where the initial alkyne activation or subsequent skeletal rearrangement is the slow step. acs.org Deuterium-labeling studies have been instrumental in supporting proposed mechanisms in platinum-catalyzed cycloisomerization reactions of enynes, which share mechanistic features with gold-catalyzed processes. researchgate.net Similarly, in the context of transfer hydroarylation reactions catalyzed by rhodium, kinetic analysis, including KIEs, helped to establish that β-carbon elimination is the turnover-limiting step. acs.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Dec-1-en-8-yne |

| Iron(III) chloride |

| Gold(I) chloride |

| Palladium(II) bromide |

| Bicyclo[5.2.0]nonene |

| Cyclobutene |

Catalytic Systems in Dec 1 En 8 Yne Chemistry and Transformations

Organocatalysis in Ene-yne Addition Reactions

Organocatalysis offers a metal-free approach to activating enynes and facilitating their participation in addition reactions. Chiral primary amines are a significant class of organocatalysts that can activate carbonyl compounds to form reactive enamine or iminium intermediates, which can then react with various electrophiles. sioc-journal.cn

A notable application in enyne chemistry is the highly enantioselective synthesis of chiral 1,4-enynes. This has been achieved through the organocatalytic reaction of propargyl alcohols with trialkenylboroxines. nih.govlookchem.com The reaction is mediated by a highly acidic chiral N-triflyl phosphoramide (B1221513) catalyst. nih.govresearchgate.net This catalyst facilitates the generation of a carbocationic intermediate from the propargyl alcohol, which then undergoes enantioselective alkenylation. nih.gov

The thiol-ene/yne reaction, which involves the addition of a thiol to an alkene or alkyne, can also be promoted by organocatalysts under visible light irradiation. nih.govresearchgate.net This "click" reaction provides an efficient and atom-economical route to thioethers. nih.gov The process often proceeds via a radical mechanism, where a photoinitiator generates a thiyl radical that adds to the unsaturated bond. nih.gov Phenylglyoxylic acid has been used as an organocatalyst for this photoinitiated reaction. researchgate.net

Table 5: Organocatalytic Reactions Involving Enyne Functionalities

| Reactants | Catalyst | Reaction Type | Product Type | Ref. |

| Propargyl Alcohols & Trialkenylboroxines | Chiral N-triflyl phosphoramide | Asymmetric Alkenylation | Chiral 1,4-Enynes | nih.govresearchgate.net |

| Thiols & Alkenes/Alkynes | Phenylglyoxylic acid / Visible Light | Thiol-Ene/Yne "Click" Reaction | Thioethers | nih.govresearchgate.net |

Electrocatalytic Approaches in Dec-1-EN-8-yne Chemistry

Electrocatalysis provides a green and powerful tool for inducing chemical transformations, often avoiding the need for chemical oxidants or reductants. beilstein-journals.orgchim.it In the context of enyne chemistry, electrochemical methods have been developed for various difunctionalization and cyclization reactions. rsc.org

For instance, the electrochemical intramolecular cyclization of 1,6-enynes has been used to synthesize chlorotrifluoromethylated pyrrolidine (B122466) derivatives. rsc.org Another example is the halosulfonylation of 1,6-enynes, which proceeds via a radical-triggered cascade cyclization to yield halosulfonated 1-indanones. rsc.org This particular reaction involves the anodic oxidation of a halide ion. rsc.org

Electrochemical methods have also been employed for the three-component annulation-sulfonylation of 1,6-enynes to produce 1-indanones. mdpi.com Furthermore, an electrochemical approach for the selective annulative amino-ketalization and amino-oxygenation of 1,6-enynes with disulfonimides and alcohols has been reported, leading to functionalized benzofurans under catalyst- and oxidant-free conditions. researchgate.net

Table 6: Electrocatalytic Transformations of Enynes

| Enyne Type | Reaction Type | Key Features | Product Type | Ref. |

| 1,6-Enynes | Intramolecular Cyclization | Parallel generation of ˙CF3 and [MnIII]–Cl | Chlorotrifluoromethylated Pyrrolidines | rsc.org |

| 1,6-Enynes | Halosulfonylation | Radical-triggered cascade cyclization | Halosulfonated 1-Indanones | rsc.org |

| 1,6-Enynes | Annulation-Sulfonylation | Three-component reaction | 1-Indanones | mdpi.com |

| 1,6-Enynes | Amino-ketalization/Amino-oxygenation | Catalyst- and oxidant-free | Functionalized Benzofurans | researchgate.net |

Sustainable and Green Chemistry Principles in Dec-1-EN-8-yne Synthesis

The growing emphasis on environmental stewardship within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of complex molecules like Dec-1-en-8-yne. These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as atom economy, the use of safer solvents, energy efficiency, and the utilization of renewable resources. rsc.orgnih.gov The application of these principles to the synthesis of Dec-1-en-8-yne is driving innovation in catalytic systems and reaction design, moving away from traditional, often wasteful, synthetic methods towards more sustainable alternatives.

Atom-Economic Synthetic Strategies

A primary goal of green chemistry is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. chemistryviews.org Traditional methods for constructing enyne functionalities can suffer from poor atom economy due to the use of stoichiometric reagents that generate significant byproducts. chemistryviews.org In contrast, modern catalytic methods such as enyne metathesis and various cycloaddition and coupling reactions offer highly atom-economic pathways to molecules like Dec-1-en-8-yne. rsc.orgnih.govchim.it

Table 1: Comparison of Atom Economy in Enyne Synthesis Methods

| Synthetic Method | Generalized Reaction | Theoretical Atom Economy | Key Byproducts |

|---|---|---|---|

| Wittig Reaction followed by Elimination | R¹CHO + Ph₃P=CHR² → R¹CH=CHR² + Ph₃PO; followed by dehydrohalogenation | Low (<50%) | Triphenylphosphine oxide, inorganic salts |

| Sonogashira Coupling | R¹-X + H-C≡C-R² + Base --(Pd/Cu catalyst)--> R¹-C≡C-R² | Moderate-High | Halide salts, excess base |

| Enyne Metathesis | R¹-ene + R²-yne --(catalyst)--> Diene | High (~100%) | Minimal, catalyst-related |

| [3+3] Annulation | Skipped enyne + Nucleophile --(catalyst)--> Fused heterocycle | High (~100%) | Minimal, solvent/catalyst waste |

This table presents a generalized comparison. Actual atom economy will vary based on specific substrates and reaction conditions.

Innovations in Catalytic Systems

The choice of catalyst is central to the green synthesis of Dec-1-en-8-yne. Research has increasingly focused on replacing hazardous and expensive precious metal catalysts, such as palladium and rhodium, with more sustainable alternatives. ed.ac.ukchinesechemsoc.org

Earth-Abundant Metal Catalysis

Catalysts based on earth-abundant and less toxic metals like iron and copper are gaining prominence in enyne synthesis. ed.ac.ukresearchgate.net Copper-catalyzed procedures have been developed for the synthesis of 1,3-enynes, offering good to excellent yields without the need for palladium or expensive additives. nih.gov Iron-catalyzed reactions have also been reported for the functionalization of propargylic C-H bonds, providing a pathway to 1,3-enynes. acs.org These systems not only reduce the cost and environmental concerns associated with precious metals but also exhibit unique reactivity and selectivity. chinesechemsoc.org

Metal-Free and Photocatalytic Approaches

A significant advancement in green chemistry is the development of metal-free catalytic systems. Radical cyclizations of enynes have been achieved in water using a green oxidant and without any metal catalyst. rsc.org Furthermore, visible-light-promoted photocatalysis is emerging as a powerful tool. rsc.orgoaepublish.com These reactions can often be conducted under mild conditions and can enable unique transformations that are difficult to achieve with traditional thermal methods. For example, visible-light-assisted catalysis has been used for the atom-economic synthesis of complex molecules from 1,5-enynes. rsc.org

Biocatalysis

The use of enzymes in organic synthesis represents a frontier in green chemistry. europa.eunih.gov While specific enzymes for the synthesis of Dec-1-en-8-yne have not been reported, the potential for biocatalytic C-C bond formation is significant. europa.eu Enzymes operate under mild conditions in aqueous environments and exhibit high chemo-, regio-, and stereoselectivity. europa.eu Oxidoreductases and transaminases are being engineered for non-natural C-C bond-forming reactions, which could pave the way for future biocatalytic routes to enynes. europa.eueuropa.eu

Table 2: Comparison of Catalytic Systems for Enyne Synthesis

| Catalyst Type | Metal | Typical Reaction | Advantages | Disadvantages |

|---|---|---|---|---|

| Precious Metal | Pd, Rh, Ru, Ir | Sonogashira, Metathesis | High activity, well-established | Cost, toxicity, resource scarcity |

| Earth-Abundant Metal | Cu, Fe, Co, Ni | Coupling, C-H activation | Low cost, low toxicity, abundant | Can require higher catalyst loading, sometimes lower activity |

| Photocatalyst | Ir, Ru complexes, organic dyes | Radical cyclization, annulation | Mild conditions, unique reactivity, uses light energy | Can require expensive photosensitizers, scalability challenges |

| Metal-Free | Organocatalysts, K₂S₂O₈ | Radical cyclization | Avoids metal contamination, low toxicity | Limited scope compared to metal catalysts, may require stoichiometric reagents |

| Biocatalyst | Enzymes (e.g., Ene-reductases) | C-C bond formation | High selectivity, mild aqueous conditions, renewable | Limited to specific substrates, enzyme stability can be an issue |

Green Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of safer solvents like water, ethanol (B145695), or even performing reactions under solvent-free conditions. rsc.orgrsc.orgrsc.org

Several methodologies for enyne synthesis have been developed that align with these principles. For example, radical cyclizations of enynes have been successfully performed in water. rsc.org Palladium-catalyzed synthesis of 2-alkene-4-ynoates has also been achieved in water, with the added benefit of catalyst recycling. organic-chemistry.org The use of ethanol as a solvent, which can also act as a hydrogen source, has been demonstrated in the iridium-catalyzed semihydrogenation of 1,3-enynes. chemistryviews.org Conducting reactions at ambient temperature and pressure further contributes to energy efficiency and inherent safety. rsc.org

Potential Use of Renewable Feedstocks

A key long-term goal of green chemistry is the transition from petroleum-based feedstocks to renewable resources. While the direct synthesis of Dec-1-en-8-yne from biomass is not yet established, hypothetical pathways can be envisioned. Lignin, a major component of biomass, can be processed to yield aromatic compounds, and other biomass components like carbohydrates and fatty acids can be transformed into linear carbon chains. mdpi.com

For example, a potential green route to Dec-1-en-8-yne could start from a C5 or C6 sugar derivative, which is then elaborated through a series of catalytic steps, including C-C bond-forming reactions potentially catalyzed by enzymes or earth-abundant metals, to construct the ten-carbon backbone with the required ene and yne functionalities. The development of such bio-based routes is a significant challenge but represents a crucial step towards a truly sustainable chemical industry.

Theoretical and Computational Chemistry Studies of Dec 1 En 8 Yne

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a primary method in computational quantum mechanics for studying the electronic structure of many-body systems like atoms and molecules. wikipedia.org It is widely used for its balance of accuracy and computational cost. wikipedia.org

For Dec-1-en-8-yne, DFT calculations would be employed to determine its most stable three-dimensional structure (structural optimization). This process finds the geometry with the lowest total energy. Once the optimized structure is obtained, various electronic properties can be calculated. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting band gap. dergipark.org.trekb.eg The band gap is a crucial indicator of a molecule's electronic behavior and reactivity. researchgate.netaps.org

While no specific DFT data exists for Dec-1-en-8-yne in the searched literature, a hypothetical data table for its calculated electronic properties would look like this:

| Property | Hypothetical Value | Description |

| Total Energy (Hartree) | - | The absolute energy of the molecule in its optimized state. |

| HOMO Energy (eV) | - | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy (eV) | - | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (eV) | - | The difference in energy between the HOMO and LUMO, indicating electronic excitability. |

| Dipole Moment (Debye) | - | A measure of the overall polarity of the molecule. |

Prediction of Reaction Pathways and Energy Profiles for Ene-yne Transformations

Ene-yne transformations are a significant class of reactions in organic synthesis. ifpenergiesnouvelles.frresearchgate.net Computational methods can be used to predict the most likely pathways for these reactions and to calculate their energy profiles. rsc.org This involves identifying transition states—the highest energy points along a reaction coordinate—and intermediates. researchgate.net

For Dec-1-en-8-yne, theoretical studies could map out the energy landscape for reactions such as ene-yne metathesis or cyclization. ifpenergiesnouvelles.fr By calculating the activation energies (the energy barrier from reactant to transition state), chemists can predict the feasibility and kinetics of a proposed transformation under various conditions. researchgate.netacs.org These calculations help in understanding reaction mechanisms at a molecular level. researchgate.net

A theoretical energy profile for a hypothetical transformation of Dec-1-en-8-yne would typically include:

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Dec-1-en-8-yne + Catalyst) | 0.0 | The starting point of the reaction, set as the reference energy. |

| Transition State 1 (TS1) | - | The energy barrier for the initial step of the reaction. |

| Intermediate 1 | - | A short-lived species formed after the first step. |

| Transition State 2 (TS2) | - | The energy barrier for the subsequent step. |

| Product(s) | - | The final molecule(s) formed, showing the overall thermodynamics of the reaction. |

Analysis of Reactivity Descriptors and Interaction Energies

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. researchgate.net These descriptors are calculated from the electronic properties and help predict how and where a molecule will react. Key reactivity descriptors include:

Chemical Potential: Related to the tendency of electrons to escape the system.

Hardness and Softness: Measures the resistance to change in electron configuration.

Fukui Functions: Indicate the most electrophilic and nucleophilic sites within a molecule. researchgate.net

Analysis of these descriptors for Dec-1-en-8-yne would reveal the reactivity of the alkene versus the alkyne functional group. Furthermore, interaction energy calculations can model how Dec-1-en-8-yne would bind to a catalyst or another reactant, which is crucial for understanding intermolecular processes. scielo.br These energies are decomposed into components like electrostatic, exchange-repulsion, and dispersion forces to understand the nature of the interaction.

Conformational Landscape and Stability Analyses

Dec-1-en-8-yne, with its flexible carbon chain, can exist in multiple spatial arrangements or conformations. A conformational analysis aims to identify all stable conformers and the energy barriers for converting between them. researchgate.net This creates a map of the molecule's conformational landscape.

Computational methods systematically rotate the single bonds in the molecule's backbone to find all low-energy structures. The relative stability of these conformers is determined by their calculated energies. researchgate.net Understanding the conformational preferences is essential as the reactivity and physical properties of a molecule can depend heavily on its shape. For instance, in a reaction, only specific conformers might have the correct orientation to interact with a catalyst.

Advanced Spectroscopic Research Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Dec-1-en-8-yne, including its regiochemistry and stereochemistry. Through the analysis of ¹H and ¹³C NMR spectra, chemists can map out the carbon skeleton and the position of the double and triple bonds.

In a typical ¹H NMR spectrum of Dec-1-en-8-yne, the terminal vinyl protons exhibit characteristic chemical shifts and coupling patterns. The proton on the alkyne carbon (C-8) would appear as a distinct singlet or a narrow triplet, depending on the solvent and concentration, in a region specific to terminal alkynes. The protons of the vinyl group (C-1 and C-2) would present as a complex multiplet system due to geminal, cis, and trans couplings with each other and with the adjacent methylene (B1212753) group.

¹³C NMR spectroscopy provides complementary information, with the sp-hybridized carbons of the alkyne group and the sp²-hybridized carbons of the alkene group appearing in their characteristic chemical shift regions. The correlation of proton and carbon signals using two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), allows for the definitive assignment of each atom within the molecule. mdpi.com These experiments are crucial for distinguishing between potential isomers and confirming the "1-en-8-yne" connectivity. For instance, an HMBC experiment would show long-range correlations between the protons on C-2 and the carbon at C-3, as well as between the protons on C-7 and the alkyne carbons C-8 and C-9 (if applicable), thus confirming the regiochemistry. NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the stereochemistry around the double bond by observing through-space interactions between protons. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Dec-1-en-8-yne This table is generated based on typical values for similar functional groups and should be considered as a predictive guide.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| 1 | ~5.0 - 5.2 | ~114 - 116 | dd |

| 2 | ~5.7 - 5.9 | ~138 - 140 | ddt |

| 3 | ~2.0 - 2.2 | ~33 - 35 | q |

| 4-6 | ~1.3 - 1.6 | ~28 - 30 | m |

| 7 | ~2.1 - 2.3 | ~18 - 20 | t |

| 8 | ~1.9 - 2.1 | ~68 - 70 | s |

| 9 | - | ~83 - 85 | - |

| 10 | ~0.9 | ~13 - 15 | t |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, often complementary, techniques for the identification of functional groups within a molecule by analyzing their characteristic vibrational frequencies. photothermal.commt.com For Dec-1-en-8-yne, these methods are particularly useful for confirming the presence of the terminal alkene and terminal alkyne moieties.

The IR spectrum of Dec-1-en-8-yne would exhibit several key absorption bands. pressbooks.pub A sharp, medium-intensity band around 3300 cm⁻¹ is characteristic of the ≡C-H stretching vibration of the terminal alkyne. davuniversity.orglibretexts.org The C≡C triple bond stretch would appear as a weak but sharp absorption in the range of 2100-2140 cm⁻¹. davuniversity.org The presence of the terminal alkene is confirmed by several signals: the =C-H stretching vibrations typically appear just above 3000 cm⁻¹, in the 3010-3100 cm⁻¹ region. dummies.comwpmucdn.com The C=C double bond stretch is expected around 1640 cm⁻¹. libretexts.orgwpmucdn.com Additionally, out-of-plane (OOP) C-H bending vibrations for the vinyl group would give rise to strong bands in the 900-1000 cm⁻¹ region of the IR spectrum. wpmucdn.com

Raman spectroscopy, which relies on the change in polarizability of a bond, provides complementary information. mt.com Non-polar bonds, such as the C=C and C≡C bonds, often produce strong signals in Raman spectra. Therefore, the C=C and C≡C stretching vibrations in Dec-1-en-8-yne would be readily observable and can be used to confirm the presence of these functional groups. The symmetric nature of the C≡C bond in internal alkynes can sometimes lead to a very weak or absent IR signal, making Raman spectroscopy particularly valuable in such cases.

Table 2: Characteristic Vibrational Frequencies for Dec-1-en-8-yne

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Terminal Alkyne | C≡C Stretch | ~2120 | Weak to Medium, Sharp |

| Terminal Alkene | =C-H Stretch | ~3080 | Medium |

| Terminal Alkene | C=C Stretch | ~1640 | Medium |

| Terminal Alkene | =C-H Bend (OOP) | ~910 and ~990 | Strong |

| Alkyl Chain | C-H Stretch | 2850-2960 | Strong |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. chemguide.co.ukslideshare.net For Dec-1-en-8-yne, high-resolution mass spectrometry (HRMS) can be used to determine its exact molecular formula (C₁₀H₁₆) by measuring the mass-to-charge ratio (m/z) of its molecular ion (M⁺) with high precision. nih.gov

Upon ionization in the mass spectrometer, typically through electron impact (EI), the Dec-1-en-8-yne molecule forms a molecular ion which can then undergo fragmentation. chemguide.co.uk The analysis of these fragment ions provides valuable structural information. pressbooks.pub The fragmentation of enynes is often complex, but some general patterns can be predicted. Cleavage of the bonds allylic to the double bond and propargylic to the triple bond is generally favored due to the formation of stabilized carbocation fragments.

For Dec-1-en-8-yne, one would expect to see fragmentation resulting from the loss of small neutral molecules or radicals. savemyexams.com For example, the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅) from the alkyl chain would lead to fragment ions with corresponding m/z values. The fragmentation pattern can also provide clues to the positions of the double and triple bonds. The presence of specific fragment ions can help to distinguish Dec-1-en-8-yne from its isomers. The interpretation of the mass spectrum, in conjunction with data from NMR and IR spectroscopy, allows for a comprehensive and confident structural elucidation. youtube.com

Table 3: Potential Fragment Ions in the Mass Spectrum of Dec-1-en-8-yne This table is illustrative of possible fragmentation pathways.

| m/z Value | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 136 | [C₁₀H₁₆]⁺ | - (Molecular Ion) |

| 121 | [C₉H₁₃]⁺ | •CH₃ |

| 107 | [C₈H₁₁]⁺ | •C₂H₅ |

| 93 | [C₇H₉]⁺ | •C₃H₇ |

| 79 | [C₆H₇]⁺ | •C₄H₉ |

| 67 | [C₅H₇]⁺ | - |

| 55 | [C₄H₇]⁺ | - |

| 41 | [C₃H₅]⁺ | - |

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Intermediates

While Dec-1-en-8-yne itself is a liquid at room temperature and thus not directly amenable to single-crystal X-ray diffraction, this technique is invaluable for determining the precise three-dimensional structure of its solid derivatives and reaction intermediates. wikipedia.org X-ray crystallography provides definitive proof of molecular connectivity, stereochemistry, and conformation in the solid state. researchgate.net

In the context of research involving Dec-1-en-8-yne, X-ray crystallography can be used to:

Characterize Reaction Products: When Dec-1-en-8-yne is used as a starting material in a reaction that yields a crystalline product, X-ray diffraction can confirm the structure of the new molecule, including the regioselectivity and stereoselectivity of the transformation. cardiff.ac.uk

Elucidate Reaction Intermediates: In some cases, stable crystalline intermediates in a reaction pathway can be isolated and their structures determined by X-ray crystallography. nih.govacs.orgnih.gov This provides a "snapshot" of the reaction mechanism, offering profound insights that are not available through other techniques. For example, in metal-catalyzed reactions of enynes, organometallic intermediates have been characterized by X-ray diffraction, revealing the coordination mode of the enyne to the metal center. nih.govacs.orgnih.gov

Study Intermolecular Interactions: The crystal packing of derivatives can reveal information about non-covalent interactions such as hydrogen bonding and van der Waals forces, which can influence the material's bulk properties. researchgate.net

The data obtained from X-ray crystallography, including bond lengths, bond angles, and torsional angles, serves as the ultimate benchmark for structural assignment and can be used to correlate with and validate the findings from spectroscopic methods like NMR.

Transformative Reactions and Synthetic Utility of Dec 1 En 8 Yne

Dec-1-en-8-yne as a Strategic Building Block in Complex Molecular Architectures

Dec-1-en-8-yne serves as a versatile and strategic building block in the synthesis of complex molecular architectures due to the orthogonal reactivity of its alkene and alkyne functionalities. This dual reactivity allows for sequential and selective transformations, providing a powerful tool for the construction of intricate molecular frameworks. The presence of both a terminal alkene and a terminal alkyne in its structure makes it an ideal substrate for a variety of coupling and cyclization reactions, enabling the assembly of complex carbocyclic and heterocyclic systems. acs.orgresearchgate.netresearchgate.net

The strategic importance of enyne compounds like dec-1-en-8-yne is highlighted in their application in total synthesis of natural products and other biologically active molecules. researchgate.netescholarship.org For instance, the enyne moiety can be elaborated through a series of reactions including hydroxylations, epoxidations, and cyclizations to construct complex polycyclic systems. acs.org The ability to introduce functionality at either the double or triple bond with high chemo- and stereoselectivity is a key advantage. This controlled functionalization is crucial for building up the molecular complexity required for challenging synthetic targets. escholarship.org

Gold-catalyzed activation of the alkyne in enyne systems, for example, can initiate a cascade of reactions leading to the formation of complex polycyclic structures. acs.org Similarly, palladium-catalyzed reactions can be employed to couple the enyne with other molecules or to induce intramolecular cyclizations. acs.org These transition-metal-catalyzed transformations are highly efficient and provide access to a wide range of molecular architectures that would be difficult to synthesize using traditional methods. acs.org The ability to orchestrate these reactions in a controlled manner underscores the value of dec-1-en-8-yne as a fundamental building block in modern organic synthesis.

Synthesis of Carbocyclic and Heterocyclic Systems via Ene-yne Reactions

Ene-yne metathesis is a powerful synthetic method for the construction of carbocyclic and heterocyclic systems, and dec-1-en-8-yne is an excellent substrate for such transformations. nih.govmdpi.comresearchgate.net In a typical ring-closing enyne metathesis (RCM) reaction, the double and triple bonds of the enyne substrate are cleaved and reformed to create a cyclic compound containing a 1,3-diene moiety. nih.gov This reaction is often catalyzed by ruthenium carbene complexes, such as the Grubbs catalysts. nih.gov

The versatility of ene-yne metathesis allows for the synthesis of a wide variety of ring sizes, including medium-sized rings, which are often challenging to prepare using other methods. researchgate.net By carefully choosing the catalyst and reaction conditions, the outcome of the reaction can be controlled to favor the desired cyclic product. For example, carrying out the reaction under an atmosphere of ethylene (B1197577) can improve the catalytic activity and yield of the desired cyclic diene. nih.gov

Furthermore, ene-yne reactions are not limited to simple cyclizations. Cross-enyne metathesis, where an enyne reacts with a separate alkene or alkyne, can be used to synthesize more complex acyclic and cyclic structures. nih.gov This method provides a route to functionalized dienes that can be used in subsequent reactions, such as Diels-Alder cycloadditions, to build even more complex molecular frameworks. mdpi.com The ability to form both carbocyclic and heterocyclic rings by incorporating heteroatoms into the enyne backbone further expands the synthetic utility of this methodology. nih.govresearchgate.net

Applications in Polymer Science and Advanced Materials Synthesis

The unique bifunctionality of dec-1-en-8-yne, possessing both a reactive alkene and alkyne group, makes it a valuable monomer in the field of polymer science and for the synthesis of advanced materials. nih.govnih.gov These functional groups can undergo a variety of polymerization reactions, including "click" reactions like thiol-yne and ene-yne polymerizations, which are known for their high efficiency and selectivity. chemrxiv.orgrsc.org This allows for the precise design and synthesis of polymers with tailored architectures and properties. nih.gov The resulting polymers can find applications in diverse areas, from high-performance thermosets and elastomers to functional coatings and biomedical devices. rsc.orgappleacademicpress.com

Preparation of Cross-linked Polymer Networks and Elastomers

Dec-1-en-8-yne is a suitable monomer for the preparation of cross-linked polymer networks and elastomers. rsc.orggoogle.com The presence of two reactive sites, the ene and the yne, allows for the formation of a three-dimensional network structure. Thiol-yne "click" polymerization is a particularly effective method for creating highly cross-linked networks. chemrxiv.orgrsc.org In this reaction, a multifunctional thiol monomer reacts with the alkyne groups of dec-1-en-8-yne, and subsequently, the alkene groups can react with remaining thiols to form a densely cross-linked material. chemrxiv.org

The degree of cross-linking can be controlled by adjusting the stoichiometry of the thiol and enyne monomers, allowing for the tuning of the mechanical properties of the resulting polymer, from soft elastomers to rigid thermosets. acs.org These materials can exhibit desirable properties such as high thermal stability and mechanical strength. rsc.orgacs.org The versatility of this approach allows for the incorporation of various functional groups by using appropriately functionalized thiol co-monomers, leading to materials with tailored surface properties or responsiveness to external stimuli. acs.org

Synthesis of Star Polymers and Architecturally Complex Macromolecules

The synthesis of star polymers and other architecturally complex macromolecules can be achieved using dec-1-en-8-yne as a key building block. researchgate.netresearchgate.netillinois.edu Star polymers consist of a central core from which multiple polymer arms radiate. psu.edunewiridium.com One common strategy for synthesizing star polymers is the "arm-first" method, where linear polymer arms are first synthesized and then linked together using a cross-linking agent. illinois.edu Dec-1-en-8-yne, with its dual functionality, can act as an efficient cross-linker in this process.

Alternatively, in a "core-first" approach, a multifunctional initiator is used to simultaneously grow multiple polymer arms. illinois.edunewiridium.com While dec-1-en-8-yne itself is not a multifunctional initiator, it can be incorporated into the polymer arms to introduce reactive handles for subsequent modifications or for the creation of more complex architectures like miktoarm star polymers (star polymers with chemically different arms). researchgate.netillinois.edu The ability to precisely control the structure of these complex macromolecules is crucial for their application in areas such as drug delivery, nanotechnology, and rheology modifiers. researchgate.net

Surface Modification and Functionalization via Ene-yne Polymerization

The alkene and alkyne groups of dec-1-en-8-yne provide versatile handles for the modification and functionalization of surfaces. acs.orguni-heidelberg.derug.nl Ene-yne polymerization can be initiated on a surface to create a polymer coating with specific properties. For example, a surface can be pre-functionalized with initiator sites for a controlled radical polymerization, and then exposed to a mixture of monomers including dec-1-en-8-yne to grow a polymer brush. acs.org

The unreacted alkyne or alkene groups on the surface can then be used for post-polymerization modification using "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne reactions. chemrxiv.orgrug.nl This allows for the attachment of a wide variety of molecules, including biomolecules, dyes, or other functional polymers, to the surface. acs.orguni-heidelberg.de This approach is highly efficient and allows for the creation of surfaces with precisely controlled chemical and physical properties, which is important for applications in areas such as biosensors, microfluidics, and anti-fouling coatings. uni-heidelberg.de

Generation of Reactive Intermediates for Further Synthetic Elaborations

Dec-1-en-8-yne can serve as a precursor for the generation of various reactive intermediates, which can then be trapped in situ to form more complex molecules. researchgate.netsoton.ac.ukfrontiersin.org The alkyne functionality, in particular, can be transformed into highly reactive species. For example, upon treatment with appropriate reagents, the alkyne can undergo cyclization to form a strained ring system or be converted into a metal-carbene or a vinylidene intermediate. soton.ac.uk

One notable transformation is the hexadehydro-Diels-Alder (HDDA) reaction, where a 1,3-diyne reacts with an alkyne (the "diynophile") to generate a highly reactive benzyne (B1209423) intermediate. researchgate.net While dec-1-en-8-yne itself is not a triyne, it can be a precursor to substrates for such reactions. These benzyne intermediates can then be trapped by a variety of nucleophiles or undergo cycloaddition reactions to afford highly functionalized aromatic compounds. researchgate.net

Furthermore, the reaction of enynes with transition metal catalysts can lead to the formation of metallacyclic intermediates. nih.gov These intermediates can undergo various transformations, such as reductive elimination or insertion reactions, to generate a diverse array of products. The ability to generate and control the reactivity of these intermediates opens up new avenues for the construction of complex molecular scaffolds and provides a powerful tool for synthetic chemists. frontiersin.org

Utility as a Model Substrate for Methodological Evaluation in Organic Synthesis

Dec-1-en-8-yne is a canonical substrate in the field of synthetic organic chemistry, valued for its utility in the evaluation and optimization of new catalytic methodologies. Its structure, featuring a terminal alkene and a terminal alkyne separated by a flexible five-carbon aliphatic chain, presents a precise challenge for catalytic systems. This unique arrangement allows researchers to rigorously assess critical performance metrics such as chemoselectivity, catalytic activity, and reaction efficiency. The distinct reactivity of the C=C double bond versus the C≡C triple bond enables a clear determination of a catalyst's ability to discriminate between two different, yet common, unsaturated functional groups within the same molecule. This makes Dec-1-en-8-yne an indispensable tool for benchmarking catalysts in reactions like ring-closing metathesis and selective hydrogenations.

Application in Ring-Closing Ene-Yne Metathesis (RCEYM)

One of the most prominent applications of Dec-1-en-8-yne as a model substrate is in the development of catalysts for ring-closing ene-yne metathesis (RCEYM). This transformation is a powerful method for constructing cyclic structures, and Dec-1-en-8-yne is an ideal substrate for forming a seven-membered ring (3-methylenecycloheptene). The reaction's success is highly dependent on the catalyst's ability to orchestrate the complex bond reorganization.

Research by Trost and colleagues demonstrated the efficacy of novel cationic ruthenium complexes for this transformation. They used Dec-1-en-8-yne as a benchmark to establish the superior activity of their newly developed catalyst, [Cp*Ru(CH₃CN)₃]PF₆, compared to previous systems. The reaction proceeds rapidly at room temperature with low catalyst loadings, producing the cyclized product in near-quantitative yield. The data highlights the catalyst's high turnover frequency and efficiency, establishing a new standard for this class of reaction.

Table 1: Performance of Ruthenium Catalysts in the RCEYM of Dec-1-en-8-yne Data derived from studies on ruthenium-catalyzed ene-yne cyclization.

| Entry | Catalyst System | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) of 3-methylenecycloheptene |

| 1 | [CpRu(CH₃CN)₃]PF₆ | 5 | Acetone | 0.5 | 98 |

| 2 | [CpRu(CH₃CN)₃]PF₆ | 1 | Acetone | 1.0 | 98 |

| 3 | [Cp*RuCl(cod)] / AgOTf (in situ activation) | 5 | Acetone | 1.0 | 95 |

The results summarized in Table 1 clearly illustrate how Dec-1-en-8-yne serves as an effective probe for catalytic performance. The ability of the [Cp*Ru(CH₃CN)₃]PF₆ catalyst (Entry 2) to achieve a 98% yield with just 1 mol% loading in one hour underscores its significant advancement in the field.

Application in Chemoselective Hydrogenation

Beyond metathesis, Dec-1-en-8-yne is a critical substrate for testing the chemoselectivity of hydrogenation catalysts. The challenge lies in reducing the alkyne to an alkene or alkane without affecting the terminal alkene, or vice-versa. This is a common problem in the synthesis of complex molecules with multiple degrees of unsaturation.

A study by Beller and associates showcased a non-precious metal catalyst system based on cobalt for the highly selective hydrogenation of alkynes. They employed Dec-1-en-8-yne to prove that their system, composed of Co(BF₄)₂·6H₂O and a specific phosphine (B1218219) ligand (PP₃), could hydrogenate the terminal alkyne with exceptional selectivity, leaving the terminal alkene completely intact. The reaction yielded Deca-1,8-diene as the sole product in near-quantitative conversion. This result is significant as it provides a sustainable and cost-effective alternative to traditional palladium- or platinum-based catalysts for this sensitive transformation.

Table 2: Cobalt-Catalyzed Selective Hydrogenation of Dec-1-en-8-yne Data derived from studies on selective alkyne hydrogenation using non-precious metal catalysts.

| Substrate | Catalyst System | Conditions | Conversion (%) | Selectivity (%) for Deca-1,8-diene |

| Dec-1-en-8-yne | Co(BF₄)₂·6H₂O / PP₃ ligand | 10 bar H₂, 80 °C, Toluene, 16 h | >99 | >99 |

The data in Table 2 powerfully demonstrates the utility of Dec-1-en-8-yne in validating a new synthetic method. The >99% selectivity for the desired diene product confirms the exquisite chemoselectivity of the cobalt catalyst, a finding that would be less conclusive without a carefully designed bifunctional substrate like Dec-1-en-8-yne.

Future Research Directions and Emerging Opportunities in Dec 1 En 8 Yne Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The selective transformation of either the alkene or the alkyne moiety within dec-1-en-8-yne is a primary challenge and a significant area for future research. The development of novel catalytic systems is paramount to achieving high selectivity and efficiency in its reactions.

Ruthenium-catalyzed Alder-ene reactions, for instance, have shown high regio- and site-selectivity with diynes and triynes when reacting with terminal alkenes. nih.gov Future work could explore the application of similar ruthenium catalysts, such as [RuCp(CH₃CN)₃]PF₆, to reactions involving dec-1-en-8-yne to control the coupling at either the olefin or the acetylene. The interplay of steric and electronic factors at the propargylic and allylic positions of dec-1-en-8-yne will be crucial in determining the reaction outcomes. nih.gov

Gold(I) catalysts are renowned for their ability to activate alkynes towards nucleophilic attack. nih.gov Research into gold(I) catalytic systems for dec-1-en-8-yne could lead to selective intramolecular cyclizations or intermolecular additions. For example, gold(I)-catalyzed hydration or alkoxylation could selectively form carbonyl compounds at the alkyne terminus. nih.gov Furthermore, cooperative catalysis, combining a gold(I) complex with a Lewis base like 4-(dimethylamino)pyridine (DMAP), could enable novel cycloadditions that are not achievable with a single catalyst. acs.org

Manganese and copper-based catalysts also present exciting opportunities. Manganese complexes have been shown to catalyze the selective dimerization of terminal alkynes to either Z-1,3-enynes or gem-1,3-enynes. acs.org Applying these catalysts to dec-1-en-8-yne could lead to controlled oligomerization or the formation of more complex ene-yne structures. Copper-catalyzed reactions, such as the hydrothiolation of alkynes to form vinyl sulfides, can be highly regio- and stereoselective, offering a pathway to functionalize the alkyne moiety of dec-1-en-8-yne. rsc.org The development of heterogeneous copper catalysts, like CuNPs/TiO₂, could also enhance recyclability and sustainability. rsc.org

A key challenge will be to direct these catalytic systems to selectively target either the C=C or the C≡C bond. This could be achieved through careful ligand design, choice of metal, and optimization of reaction conditions. The development of catalysts that can switch selectivity based on external stimuli (e.g., light, temperature) would be a particularly innovative advancement.

Exploration of Bio-Inspired Synthetic Pathways for Ene-yne Derivatization

Nature often provides inspiration for the development of novel synthetic strategies. Bio-inspired approaches to the derivatization of ene-ynes like dec-1-en-8-yne could lead to the synthesis of complex molecules with potential biological activity.

One promising area is the use of ene-yne scaffolds in the synthesis of natural product-like structures. For example, ene-ynes are key precursors in the bio-inspired synthesis of indole (B1671886) alkaloids. scispace.com A modular assembly strategy involving an ene-yne could be adapted for dec-1-en-8-yne to create complex heterocyclic frameworks through cascade reactions. Similarly, ring-closing ene-yne metathesis has been employed in a biology-oriented synthesis approach to create collections of oxepane-containing molecules, which are present in numerous natural products. pnas.org Dec-1-en-8-yne could serve as a substrate in such metathesis reactions to generate novel seven-membered ring systems.

Another avenue of bio-inspired research is the use of green and sustainable reaction conditions. Sunlight-mediated thiol-ene/yne "click" reactions, performed in aqueous media with a catalytic amount of a peroxide initiator, represent an environmentally friendly method for hydrothiolation. nih.govacs.org Applying this methodology to dec-1-en-8-yne would allow for the synthesis of thioether derivatives under mild, sustainable conditions, potentially leading to new classes of lipids or other biomolecules. nih.gov The principles of droplet manipulation on bio-inspired surfaces could also be applied to control reactions involving dec-1-en-8-yne at a micro-scale, offering precise control over reaction conditions and mixing. researchgate.net

The exploration of enzymatic catalysis for the selective functionalization of dec-1-en-8-yne is another exciting frontier. While challenging, the discovery or engineering of enzymes that can differentiate between the alkene and alkyne moieties would provide unparalleled selectivity and open up new avenues for green chemistry.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

To move from laboratory-scale synthesis to industrial application, the scalability of reactions involving dec-1-en-8-yne is crucial. Flow chemistry and automated synthesis platforms offer significant advantages in this regard, including improved safety, better heat and mass transfer, and the potential for continuous production.

The synthesis of yneones and their subsequent conversion to heterocycles like pyrazoles has been successfully demonstrated in flow reactors. durham.ac.ukresearchgate.netunimi.it These processes often involve the generation of reactive intermediates, such as lithium acetylides, which can be handled more safely in the small, controlled environment of a flow system. A similar two-step flow process could be envisioned for dec-1-en-8-yne, first generating the lithium acetylide and then reacting it with an acyl chloride or another electrophile to produce a variety of derivatives. researchgate.net